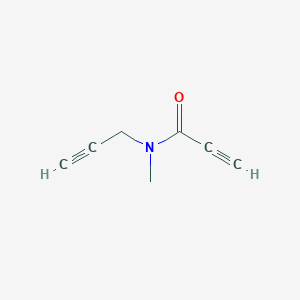

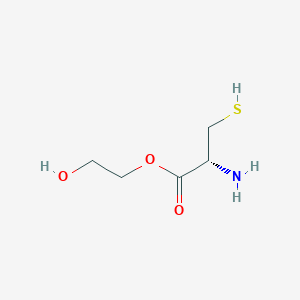

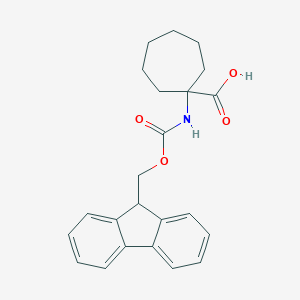

5-(tert-ブチルスルホニル)-2-モルホリノピリミジン-4-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related sulfonyl and morpholino derivatives involves versatile intermediates, such as N-tert-butanesulfinyl imines, which are critical for the asymmetric synthesis of amines. These intermediates facilitate the addition of various nucleophiles and enable the synthesis of a wide range of amines with high enantioselectivity (Ellman, Owens, & Tang, 2002). Additionally, tert-butyl hydroperoxide has been used in the cascade synthesis of arylsulfonyl derivatives, indicating a method for creating bonds and rings critical to the structure of "5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine" (Zhang et al., 2016).

Molecular Structure Analysis

Studies focusing on the molecular structure of related compounds, utilizing techniques like X-ray diffraction and spectroscopy, provide insights into the stability and intramolecular interactions within such molecules. For example, analysis on related pyrazol-5-amine derivatives highlights the stability and potential for intramolecular charge transfer, indicative of nonlinear optical properties (Tamer et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of tert-butylsulfonyl and morpholino groups involves a variety of reactions, including nucleophilic additions and the formation of sulfonamide derivatives through electrochemical synthesis. These processes illustrate the compound's versatility in forming complex structures and the potential for creating a diverse array of derivatives (Beiginejad & Nematollahi, 2014).

科学的研究の応用

Alobresib has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study BET bromodomain inhibition and its effects on gene expression.

Biology: Investigated for its role in modulating cellular processes such as proliferation, apoptosis, and differentiation.

Medicine: Explored as a potential therapeutic agent for various cancers, particularly those with c-Myc overexpression. .

準備方法

Synthetic Routes and Reaction Conditions: Alobresib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent couplingThe final product is obtained through purification and crystallization steps .

Industrial Production Methods: Industrial production of Alobresib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and efficacy of the final product. The compound is typically produced in a powder form and stored under controlled conditions to preserve its stability .

化学反応の分析

Types of Reactions: Alobresib undergoes various chemical reactions, including:

Oxidation: Alobresib can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to yield reduced forms with different pharmacological properties.

Substitution: Alobresib can undergo substitution reactions, particularly at the pyridine and oxazole rings, to form analogs with modified activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Alobresib, each with distinct pharmacological profiles .

作用機序

Alobresib exerts its effects by binding to BET bromodomain proteins (BRD2, BRD3, BRD4, and BRDT) and preventing their interaction with acetylated histones and transcription factors. This inhibition disrupts the transcriptional regulation of genes involved in cell cycle progression, apoptosis, and differentiation. The primary molecular target of Alobresib is the c-Myc oncogene, which is overexpressed in many cancers. By inhibiting BET proteins, Alobresib reduces c-Myc expression and subsequently impairs cancer cell proliferation and survival .

Similar Compounds:

Birabresib (OTX015): Another BET inhibitor with similar mechanisms of action and therapeutic applications.

Molibresib (I-BET762): A BET inhibitor used in the treatment of hematologic malignancies.

Apabetalone (RVX-208): A selective BET inhibitor with applications in cardiovascular diseases.

Uniqueness of Alobresib: Alobresib is unique in its high specificity and potency against BET bromodomain proteins. It has shown remarkable efficacy in preclinical models of cancer, particularly those with c-Myc overexpression. Additionally, Alobresib exhibits excellent oral bioavailability and favorable pharmacokinetic properties, making it a promising candidate for further clinical development .

特性

IUPAC Name |

5-tert-butylsulfonyl-2-morpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3S/c1-12(2,3)20(17,18)9-8-14-11(15-10(9)13)16-4-6-19-7-5-16/h8H,4-7H2,1-3H3,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHZZUDBHRLEQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381064 |

Source

|

| Record name | 5-(tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26726641 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

175202-11-6 |

Source

|

| Record name | 5-(tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide](/img/structure/B67861.png)

![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)

![Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67884.png)